molecular formula C₁₈H₂₅NO₆ B043456 Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside CAS No. 66026-10-6

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside

Cat. No.: B043456
CAS No.: 66026-10-6
M. Wt: 351.4 g/mol
InChI Key: BBFJZZWRXVVKEC-HHARLNAUSA-N
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Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₅NO₆ and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Therapeutic Agent for Inflammatory Diseases : One study discovered that certain derivatives, including O-(N-acetyl-β-muramoyl-l-alanyl-d-isoglutamine)-(1→6)-2-acylamino-2-deoxy-d-glucoses, show potential as therapeutic agents for inflammatory bowel diseases (Hasegawa et al., 1982).

  • Synthesis of Glycosides : Research on the synthesis of various glycosides of 2-amino-3-O-D-1-carboxyethyl)-2-deoxy-D-glucopyranose (muramic acid) was conducted, involving benzyl and p-nitrophenyl 2-acetamido-3-O- derivatives (Jeanloz et al., 1968).

  • Synthesis of Synthetic Mucin Fragments : A study demonstrated the successful synthesis of synthetic mucin fragments using benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-4,6-O-isopropylidene-α-d-glucopyranosyl)-2-de (Thomas et al., 1989).

  • Selective Cleavage in Polysaccharides : Benzyl 2-acetamido-2-deoxy-3-O-α-D-galactopyranosyl derivatives have been used for selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues (Dmitrieve et al., 1973).

  • Pharmaceutical and Nutraceutical Applications : O-benzylated oxazoline derivatives, including those of 2-acetamido-2-deoxy-d-glucopyranose, show promising potential for use in pharmaceuticals and nutraceuticals (Nashed et al., 1980).

  • Synthesis of Glycoprotein Carbohydrate Cores : A method was developed for synthesizing 2-acetamido-2-deoxy-4-O-β-D-manno-pyranosyl-D-glucose, which serves as a reference standard for determining the carbohydrate core of glycoproteins (Shaban & Jeanloz, 1971).

  • Convenient Synthesis Method : The synthesis of benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside derivatives has been demonstrated as a convenient and straightforward process, offering high yields of pure crystalline compounds (Parquet & Sinaÿ, 1971).

  • Identification with Bacterial Components : The synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-glucose, which is identical to the diacetamido-sugar of Bacillus licheniformis, highlights the compound's relevance in bacterial research (Liav et al., 1973).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthetic fabrication of glycosylated pharmaceuticals , suggesting that it may interact with various proteins or enzymes involved in glycosylation processes.

Mode of Action

Given its role as a precursor in glycoconjugate synthesis , it is likely that it undergoes enzymatic transformations to generate active glycosylated compounds. These compounds can then interact with their respective targets, leading to various biological effects.

Biochemical Pathways

Considering its role in glycoconjugate synthesis , it can be inferred that it may influence pathways involving glycosylation, a critical post-translational modification process that modulates the function of many proteins.

Result of Action

Given its role in glycoconjugate synthesis , it is likely that it contributes to the generation of glycosylated compounds, which can have various effects depending on the specific targets they interact with.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJZZWRXVVKEC-HHARLNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@@H]1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474542
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66026-10-6
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 2
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 3
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 5
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Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Reactant of Route 6
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Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Customer
Q & A

Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside in the synthesis of molecules with potential immunoadjuvant activity?

A1: Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside serves as a key starting material in the multi-step synthesis of O-(N-acetyl-β-muramoyl-L-alanyl-D-isoglutamine)-(1→6)-2-acylamino-2-deoxy-D-glucoses. [] These complex molecules are structurally similar to components of bacterial cell walls and were investigated for their potential to stimulate the immune system. The research highlights how this specific derivative of D-glucopyranoside allows for selective chemical modifications, ultimately contributing to the construction of the desired disaccharide structures.

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